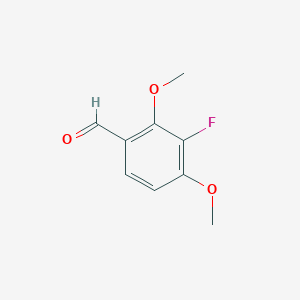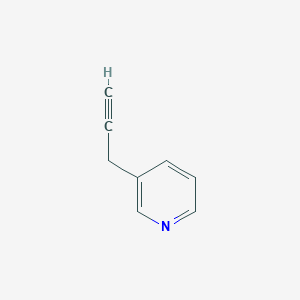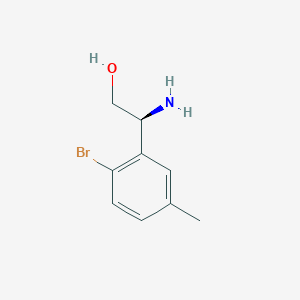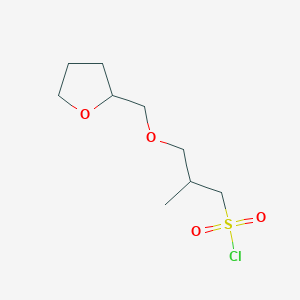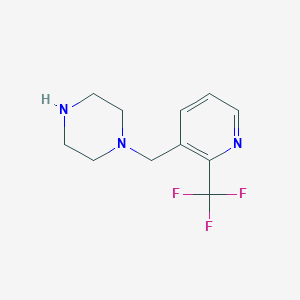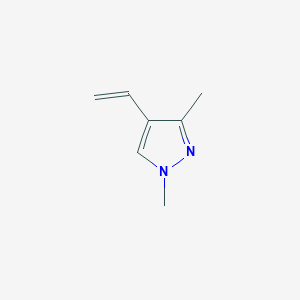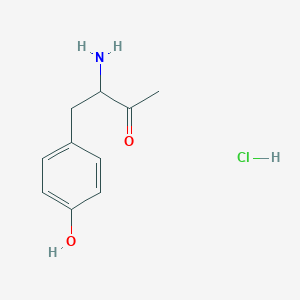
4-Cyclopropyl-N-isobutylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-N-isobutylbutan-1-amine is an organic compound characterized by the presence of a cyclopropyl group, an isobutyl group, and a butan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-N-isobutylbutan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 4-cyclopropylbutan-1-one with isobutylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another approach involves the nucleophilic substitution of 4-cyclopropylbutan-1-ol with isobutylamine. This reaction can be facilitated by using a strong base such as sodium hydride or potassium tert-butoxide to generate the alkoxide intermediate, which then reacts with isobutylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, phase transfer catalysis can be employed to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropyl-N-isobutylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Cyclopropyl ketones, carboxylic acids
Reduction: Secondary and tertiary amines
Substitution: N-substituted amines
Applications De Recherche Scientifique
4-Cyclopropyl-N-isobutylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-N-isobutylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Isobutylamine: Contains an isobutyl group attached to an amine.
Butan-1-amine: A straight-chain analog without the cyclopropyl or isobutyl groups.
Uniqueness
4-Cyclopropyl-N-isobutylbutan-1-amine is unique due to the combination of its cyclopropyl and isobutyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C11H23N |
|---|---|
Poids moléculaire |
169.31 g/mol |
Nom IUPAC |
4-cyclopropyl-N-(2-methylpropyl)butan-1-amine |
InChI |
InChI=1S/C11H23N/c1-10(2)9-12-8-4-3-5-11-6-7-11/h10-12H,3-9H2,1-2H3 |
Clé InChI |
WNQQPAGNSPQVPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCCCCC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


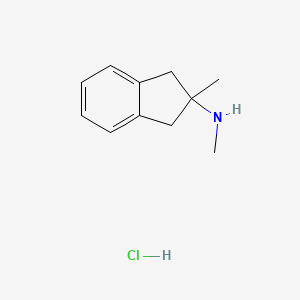
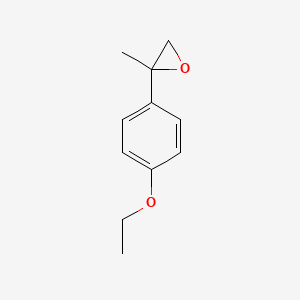
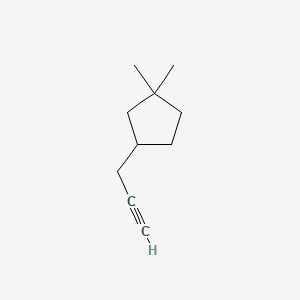
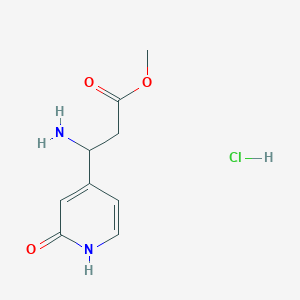
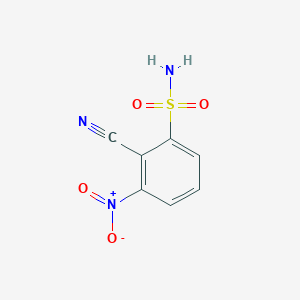

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13614755.png)
